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Compound Name: Hydroxy tizanidine, (+-)-

CAS No.: 125292-31-1

Cat. No.: B1149710

Get Quote

Executive Summary
Tizanidine (Zanaflex) is a centrally acting

-adrenergic agonist widely used for the management of spasticity.[1] Its pharmacokinetic profile
is heavily dependent on CYP1A2 metabolism. While the parent compound’s efficacy is well-
documented, the bioactivity of its metabolites remains a critical variable in safety
pharmacology.

This guide details a rigorous in silico framework to predict the binding affinity, functional activity,

and ADMET profile of (+-)-Hydroxy tizanidine. This specific metabolite—likely resulting from

oxidation at the imidazoline ring—introduces a chiral center, necessitating a stereoselective

analysis (R- vs. S-enantiomers).

The following protocol moves beyond basic docking, employing Induced Fit Docking (IFD) and

Membrane-Embedded Molecular Dynamics (MD) to account for the flexibility of the G-Protein

Coupled Receptor (GPCR) binding pocket.

Part 1: Structural Preparation & Stereochemistry
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The designation "(+-)-Hydroxy tizanidine" implies a racemic mixture. In a computational

campaign, racemates cannot be docked as a single entity; they must be resolved into their

constituent enantiomers to assess stereospecific binding.

Ligand Definition
Parent: Tizanidine (Achiral imidazoline core).

Metabolite: 4-hydroxy-tizanidine (assumed site of hydroxylation on the imidazoline ring,

creating a stereocenter at C4).

Chirality: The introduction of the hydroxyl group creates two enantiomers:

(4R)-Hydroxy tizanidine

(4S)-Hydroxy tizanidine

Preparation Protocol
Objective: Generate low-energy conformers and correct ionization states at physiological pH

(7.4).

Structure Generation: Use SMILES strings to generate 3D coordinates.

Tool: RDKit or Schrödinger LigPrep.

Ionization: Tizanidine has a basic imidazoline nitrogen (

). At physiological pH, a significant fraction is protonated (cationic).

Action: Generate both neutral and protonated (+1) states for the parent and metabolites.

Stereoisomer Generation: Explicitly generate R and S enantiomers for the hydroxy

metabolite.

Energy Minimization: Apply OPLS4 force field to relieve steric clashes.

Part 2: Target Selection & Homology Modeling
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Reliable prediction requires a high-resolution crystal structure of the Alpha-2A Adrenergic

Receptor (ADRA2A) bound to a chemically similar ligand.

PDB Selection
We prioritize structures bound to imidazoline-scaffold agonists to ensure the binding pocket is

in an "agonist-active" conformation.

PDB ID Resolution Ligand Relevance Decision

7EJ8 2.90 Å Brimonidine
High (Imidazoline

agonist)

Primary

Template

7W7E 3.00 Å Biased Agonist Medium Validation Set

6KUX 2.50 Å
Dexmedetomidin

e

High (Structural

analog)

Secondary

Template

Selection:PDB 7EJ8 is chosen because Brimonidine shares the imidazoline core with

Tizanidine, ensuring the orthosteric pocket is pre-shaped for this chemical class.

Part 3: Molecular Docking Workflow (Induced Fit)
Standard rigid-receptor docking fails for GPCRs due to the plasticity of the transmembrane

helices (TM3, TM5, TM6). We utilize Induced Fit Docking (IFD) to allow side-chain relaxation

upon ligand insertion.

Grid Generation
Center: Defined by the centroid of the co-crystallized ligand (Brimonidine) in 7EJ8.

Box Size:

Å (Encompassing the orthosteric site and extracellular vestibule).

Constraints: Define a hydrogen bond constraint with Asp113 (TM3). This residue is critical for

anchoring the protonated amine of adrenergic ligands.

IFD Protocol
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Initial Glide Docking: Soft-potential docking (Van der Waals radii scaled by 0.5) to place

ligands into the rigid receptor.

Prime Refinement: Residues within 5.0 Å of the ligand pose are refined using Prime (side-

chain prediction).

Redocking: The ligand is re-docked into the new flexible receptor conformation using Glide

XP (Extra Precision).

Scoring: Rank by GlideScore (

).

Self-Validating Step:

Control: Dock Tizanidine (parent). If the predicted pose does not overlap with the

crystallographic Brimonidine pose (RMSD < 2.0 Å) and form a salt bridge with Asp113, the

protocol is invalid and must be recalibrated.

Part 4: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD simulations are required to determine if the hydroxy

group stabilizes or destabilizes the complex over time.

System Setup
Membrane: Embed the Receptor-Ligand complex in a POPC (1-palmitoyl-2-oleoyl-sn-

glycero-3-phosphocholine) lipid bilayer.

Solvation: TIP3P water model, neutralized with 0.15 M NaCl.

Force Field: CHARMM36m (Protein/Lipids) + CGenFF (Ligand).

Simulation Protocol
Minimization: 50,000 steps (Steepest Descent).

Equilibration (NVT/NPT):
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1 ns with heavy restraints on protein/ligand (

).

Gradual release of restraints over 5 ns.

Production Run: 100 ns - 500 ns at 310 K (NPT ensemble).

Time Step: 2 fs.

Thermostat: Nose-Hoover.

Barostat: Parrinello-Rahman.

Analysis Metrics
RMSD (Root Mean Square Deviation): Measures ligand stability in the pocket. High

fluctuations (> 3 Å) indicate weak binding.

Hydrogen Bond Analysis: Monitor the occupancy (%) of the salt bridge with Asp113 and

potential new H-bonds formed by the metabolite's hydroxyl group (e.g., with Ser200 or

Ser204 in TM5).

MM/GBSA: Calculate the binding free energy (

) from the MD trajectory.

Part 5: ADMET & Toxicity Profiling
The metabolite may lose efficacy but gain toxicity.

hERG Inhibition (Cardiotoxicity)
Tizanidine is associated with QT prolongation.[2] The metabolite must be screened for hERG

channel affinity.

Method: 3D-QSAR or Machine Learning model (e.g., Pred-hERG).

Threshold:
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(Safe) vs.

(Risk).

CYP Interaction
Since Tizanidine is a CYP1A2 substrate, the metabolite might act as a product inhibitor.

Docking Target: CYP1A2 Crystal Structure (PDB: 2HI4).

Assessment: Check if the hydroxyl group causes steric clash with the HEME iron or

stabilizes the metabolite in the active site, potentially leading to mechanism-based inhibition.

Part 6: Visualization & Logic
The Predictive Workflow
The following diagram outlines the decision logic for the in silico campaign.

Ligand: (+/-)-Hydroxy Tizanidine Ligand Prep
(Stereoisomer Generation)

Induced Fit Docking
(Glide XP)

 R/S Enantiomers

Target Selection
ADRA2A (PDB: 7EJ8)

 Grid Gen
MD Simulation

(100ns Membrane)
 Best Pose Binding Free Energy

(MM/GBSA)
 Trajectory Activity Prediction Delta G < -8 kcal/mol?

Click to download full resolution via product page

Caption: Figure 1. End-to-end computational workflow for stereoselective activity prediction.

Mechanism of Action (Alpha-2 Signaling)
Understanding the downstream effect is crucial. If the metabolite binds, does it activate the Gi

pathway?
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Caption: Figure 2. Alpha-2A adrenergic signaling cascade.[3][4][5] The metabolite must induce

Gi-coupling to be active.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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